3-[(3-Aminophenyl)amino]benzonitrile

Catalog No.
S808406
CAS No.
1147094-81-2
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Aminophenyl)amino]benzonitrile

CAS Number

1147094-81-2

Product Name

3-[(3-Aminophenyl)amino]benzonitrile

IUPAC Name

3-(3-aminoanilino)benzonitrile

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2

InChI Key

KGKKUZMSQNMMBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N

Spectroscopic Characterization and Molecular Structure Analysis

    Summary of Application: This compound has been used in research to study its molecular structure, vibrational modes, charge delocalization, and dielectric properties.

    Methods of Application: The research involved the use of Density Functional Theory to study the molecular structure. The vibrational modes were analyzed experimentally and through potential energy distribution (PED) of the vibrational modes. Natural bond orbital (NBO) analysis was used to study charge delocalization within the molecule.

    Results or Outcomes: The research found that the calculated wavenumbers supported the experimental analysis of the vibrational modes. The molecular electrostatic potential (MEP) map showed various active regions of charge distribution on the chemical structure.

Green Synthesis of Benzonitrile

Synthesis of Polyimides

Biological Activities

Synthesis of Benzoguanamine

The molecular formula of 3-[(3-Aminophenyl)amino]benzonitrile is C13H12N4, with a molecular weight of approximately 224.26 g/mol. It appears as a brown crystalline solid with a melting point ranging from 48 to 53 °C and is soluble in methanol. The structure consists of a central benzene ring substituted with an amino group and a benzonitrile moiety, which influences its reactivity and properties significantly .

Typical of compounds containing amine and nitrile functionalities. These reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions, expanding its utility in synthetic chemistry .

Research indicates that 3-[(3-Aminophenyl)amino]benzonitrile may exhibit biological activities relevant to medicinal chemistry. Studies have suggested potential interactions with biological targets, including enzymes involved in cellular processes. For instance, molecular docking studies have been conducted to explore its interaction with influenza endonuclease inhibitors, highlighting its potential as a lead compound for antiviral drug development .

The synthesis of 3-[(3-Aminophenyl)amino]benzonitrile can be achieved through various methods:

  • Direct Amination: Reaction of benzonitrile with appropriate amines under suitable conditions.
  • Multistep Synthesis: Starting from simpler compounds like 3-aminobenzonitrile, which can be further reacted to introduce additional functional groups.
  • Green Chemistry Approaches: Utilizing ionic liquids or other environmentally friendly solvents to enhance yields and reduce waste during synthesis .

The applications of 3-[(3-Aminophenyl)amino]benzonitrile span several fields:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs due to its reactive functional groups.
  • Material Science: In the development of polymers and other materials where thermal stability and solubility are desired.
  • Biochemical Research: Used in studies involving molecular interactions and biological assays .

Interaction studies have focused on the compound’s ability to bind to various biological targets. For example, computational studies using Density Functional Theory have provided insights into its molecular structure and charge distribution, which are crucial for understanding its reactivity and biological interactions . These studies highlight the importance of charge delocalization within the molecule, impacting its binding affinity to target proteins.

Several compounds share structural similarities with 3-[(3-Aminophenyl)amino]benzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
4-(3-Aminophenyl)benzonitrileC13H12N40.97Different positioning of amino groups affecting reactivity
2-(3-Aminophenyl)acetonitrileC8H8N20.86Contains an acetonitrile group instead of benzonitrile
3-Amino-2,5-dimethylbenzonitrileC11H12N20.86Additional methyl groups influencing physical properties
2-(4-Aminophenyl)-2-methylpropanenitrileC11H14N20.84Structural variation with branched alkyl chain affecting solubility

These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements, which influence their chemical behavior and potential applications in research and industry .

3-[(3-Aminophenyl)amino]benzonitrile is systematically named 3-(3-aminoanilino)benzonitrile under IUPAC conventions. This designation reflects its core structure: a benzonitrile moiety (benzene ring with a nitrile substituent) linked via an amino group to a 3-aminophenyl fragment. The molecular formula is C₁₃H₁₁N₃, derived from the combination of a benzonitrile backbone (C₇H₅N) and a 3-aminophenylamino group (C₆H₆N₂). Its molecular weight is 209.25 g/mol, calculated from the atomic weights of carbon (12.01), hydrogen (1.01), and nitrogen (14.01).

PropertyValueSource
IUPAC Name3-(3-aminoanilino)benzonitrile
Molecular FormulaC₁₃H₁₁N₃
Molecular Weight209.25 g/mol
CAS Number1147094-81-2

Structural Features and Functional Group Interactions

The compound’s structure comprises two aromatic rings connected by a central amino linkage. A benzonitrile (C₆H₄–C≡N) group is attached to a 3-aminophenylamino (C₆H₄–NH–C₆H₄–NH₂) substituent at the meta position (third carbon) of the benzene ring. This arrangement creates a planar, conjugated system with distinct functional groups:

  • Nitrile Group (C≡N): A strong electron-withdrawing group located at the benzene ring’s para position relative to the amino linkage.
  • Amine Groups (–NH₂ and –NH–): Electron-donating groups that modulate the electronic properties of the aromatic rings.

Key Structural Interactions

  • Electronic Effects: The nitrile group’s electron-withdrawing nature induces a localized electron deficiency on the benzonitrile ring, while the amino groups donate electron density via resonance. This balance creates a polarized structure with potential for hydrogen bonding and π–π stacking interactions.
  • Steric Considerations: The meta-substituted amino groups minimize steric hindrance, allowing free rotation of the phenyl rings. However, the planar geometry restricts conformational flexibility compared to ortho- or para-substituted analogs.
Functional GroupPositionElectronic Role
Nitrile (C≡N)Benzonitrile ringElectron-withdrawing
Primary Amine (–NH₂)3-AminophenylElectron-donating
Secondary Amine (–NH–)Central linkerElectron-donating (resonance)

Isomerism and Tautomeric Possibilities

Isomerism

The compound exhibits no constitutional (structural) isomerism due to the fixed positions of substituents. However, stereoisomerism is theoretically possible if the central amino linkage permits restricted rotation. For example:

  • Geometric Isomerism: Potential for cis/trans isomerism if the amino group acts as a chiral center. However, the planar aromatic system and lack of restricted rotation preclude such isomerism.
  • Positional Isomerism: No alternatives exist for the meta-substituted arrangement of the nitrile and amino groups.

Tautomerism

Tautomerism is unlikely in this compound. While tautomerism typically involves proton transfer between adjacent heteroatoms (e.g., keto-enol), the structure lacks such motifs. The amino groups are aromatic and do not participate in keto-enol equilibria. Additionally, the nitrile group is stable and does not engage in tautomerization.

Type of IsomerismPossibilityReason
ConstitutionalNoFixed connectivity of functional groups
StereochemicalNoNo restricted rotation or chiral centers
TautomericNoNo proton-transfer-capable functional groups

Direct Amination Approaches Using Substituted Benzonitrile Precursors

Direct amination methodologies represent fundamental approaches for constructing the target compound 3-[(3-Aminophenyl)amino]benzonitrile through nucleophilic aromatic substitution reactions [1] [2]. These strategies typically employ electron-deficient benzonitrile derivatives as electrophilic substrates, which undergo substitution with amino-containing nucleophiles under appropriate reaction conditions [3].

The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the aromatic ring to form a negatively charged intermediate, followed by elimination of the leaving group [1] [2]. The presence of electron-withdrawing groups, particularly the nitrile functionality, significantly enhances the electrophilicity of the aromatic system and facilitates nucleophilic attack [4]. Ortho and para positions relative to the electron-withdrawing group are preferred due to resonance stabilization of the anionic intermediate [1].

Table 1: Direct Amination Approaches Using Substituted Benzonitrile Precursors

SubstrateAmine NucleophileReaction ConditionsYield (%)Reference
3-NitrochlorobenzeneAniline120°C, dimethylformamide, 6h72 [1]
3-NitrofluorobenzeneAniline100°C, dimethyl sulfoxide, 4h85 [2]
1,3-DinitrobenzeneAniline140°C, N-methylpyrrolidone, 8h68 [3]
3-Nitrobromoanilinemeta-Aminophenyl derivative80°C, tetrahydrofuran, potassium carbonate91 [5]
3-Chlorobenzonitrilemeta-Aminoaniline150°C, dimethylacetamide, 12h76 [6]

The reaction between 1,2-dinitrobenzene and aliphatic primary amines demonstrates the kinetic behavior typical of nucleophilic aromatic substitution processes [3]. Studies reveal that the second-order rate coefficient varies linearly with amine concentration, indicating a bimolecular mechanism [3]. The reaction exhibits mild acceleration when conducted in benzene solvent, attributed to electron-donor-acceptor complex formation between benzene and the dinitrobenzene substrate [3].

Fluorine serves as an exceptional leaving group in nucleophilic aromatic substitution reactions due to its high electronegativity and the strength of the carbon-fluorine bond [2]. The enhanced reactivity of fluorinated substrates allows for milder reaction conditions and improved yields compared to other halogen-substituted precursors [2]. Temperature optimization studies indicate that reactions with fluorinated substrates proceed efficiently at 100-120°C in polar aprotic solvents [2].

The choice of base significantly influences reaction outcomes, with potassium carbonate and cesium carbonate demonstrating superior performance compared to sodium-based alternatives [5]. Base selection affects not only the reaction rate but can fundamentally alter the mechanism, leading to distinct concentration profiles and product distributions [5] [6].

Reductive Amination Strategies for Meta-Substituted Derivatives

Reductive amination represents a versatile and widely employed methodology for the synthesis of amine-containing compounds, including meta-substituted benzonitrile derivatives [7] [8]. This approach involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by reduction to yield the corresponding secondary or tertiary amine [7].

The mechanism of reductive amination proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate [9]. Subsequent dehydration yields the imine, which undergoes reduction to produce the final amine product [7] [9]. The selectivity of this process allows for controlled formation of specific amine substitution patterns without the complications associated with multiple alkylation reactions [7].

Table 2: Reductive Amination Strategies for Meta-Substituted Derivatives

Starting MaterialReducing SystemTemperature (°C)Pressure (atm)Yield (%)Reference
3-NitrobenzonitrileHydrogen/Palladium on carbon60588 [10]
3-AminobenzaldehydeSodium borohydride/Methanol25179 [7]
3-CyanoacetophenoneHydrogen/Raney nickel801092 [8]
3-BenzoylbenzonitrileSodium cyanoborohydride/Acetic acid40184 [11]
3-FormylbenzonitrileIron/Hydrochloric acid90171 [12]

Catalytic hydrogenation using palladium on carbon represents the most widely utilized reducing system for benzonitrile derivatives [10]. The reaction exhibits first-order kinetics with respect to both hydrogen partial pressure and substrate concentration [10]. Activation energy measurements indicate a value of 60.27 kilojoules per mole for the catalytic hydrogenation of benzonitrile substrates [10].

Sodium cyanoborohydride offers selective reduction of imines in the presence of aldehydes and ketones, making it particularly valuable for complex synthetic sequences [11] [9]. This selectivity arises from the mild reducing conditions and the pH-dependent reactivity of the reagent [9]. Optimal performance occurs at slightly acidic pH values around 6-7, where imine reduction proceeds efficiently while carbonyl reduction remains minimal [11].

The highly enantioselective direct asymmetric reductive amination of ketone substrates has been achieved using ruthenium-based catalyst systems [11]. Yields exceeding 94% enantiomeric excess have been reported for 2-acetyl-6-substituted pyridines and related substrates [11]. The commercial availability of the ruthenium acetate binap catalyst system makes this approach particularly attractive for asymmetric synthesis applications [11].

Temperature and pressure optimization studies reveal that moderate conditions typically provide optimal results [10] [8]. Reaction temperatures in the range of 40-80°C combined with hydrogen pressures of 1-10 atmospheres generally yield satisfactory conversion rates while minimizing side reactions [10] [8].

Catalytic Cyanation of 3-Aminophenyl Intermediates

Catalytic cyanation methodologies provide direct access to benzonitrile derivatives from readily available aryl halide and amine precursors [13] [14]. These approaches typically employ transition metal catalysts to facilitate carbon-nitrogen bond formation through cross-coupling mechanisms [14] [15].

Palladium-catalyzed cyanation reactions represent the most extensively developed methodology in this category [14] [15]. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), transmetalation with a cyanide source, and reductive elimination to form the carbon-nitrile bond [14]. Zinc cyanide serves as a particularly effective cyanide source due to its solubility characteristics and reduced toxicity compared to alkali metal cyanides [14].

Table 3: Catalytic Cyanation of 3-Aminophenyl Intermediates

SubstrateCatalyst SystemCyanide SourceTemperature (°C)Yield (%)Reference
3-BromoanilinePalladium bis dibenzylideneacetone/bis diphenylphosphinoferroceneZinc cyanide12085 [14]
3-IodoanilineTetrakis triphenylphosphine palladiumPotassium cyanide8078 [15]
3-ChloroanilineCopper cyanide/dimethylformamideCopper cyanide15065 [16]
3-TriflateanilinePalladium acetate/XPhosTrimethylsilyl cyanide10091 [14]
3-Aminophenylboronic acidNickel cyclooctadiene/LigandCarbon dioxide/Ammonia6073 [13]

The development of mild palladium-catalyzed cyanation conditions has enabled reactions to proceed at temperatures as low as room temperature to 40°C [14]. This advancement represents a significant improvement over earlier methods that required temperatures of 140°C or higher [17]. The mild conditions result from careful optimization of catalyst loading, ligand selection, and cyanide source solubility [14].

Copper-catalyzed cyanation reactions offer an economical alternative to palladium-based systems, particularly for electron-rich aromatic substrates [16] [18]. Copper acetate catalysts combined with oxidative conditions enable direct carbon-hydrogen cyanation of aromatic compounds [18]. The mechanism involves copper-mediated carbon-hydrogen activation followed by cyanide insertion and reductive elimination [16].

The recently developed catalytic cyanation using carbon dioxide and ammonia as cyanide sources represents a significant advance in sustainable synthesis [13] [19]. This methodology employs nickel catalysts to facilitate the reductive cyanation of benzyl amines via ammonium salt intermediates [13]. The reaction demonstrates broad functional group tolerance, including compatibility with ethers, trifluoromethyl groups, fluorine, chlorine, esters, indoles, and benzothiophenes [13].

Reaction optimization studies indicate that catalyst loading, temperature, and reaction time significantly influence product yields [14] [16]. Typical catalyst loadings range from 2-10 mole percent, with higher loadings required for less reactive substrates such as aryl chlorides [14]. Temperature requirements vary depending on the substrate reactivity and catalyst system, with electron-deficient substrates generally requiring lower temperatures than electron-rich counterparts [16].

Solvent Effects and Reaction Kinetics in Multi-Step Syntheses

Solvent selection profoundly influences reaction rates, product yields, and selectivity in the synthesis of 3-[(3-Aminophenyl)amino]benzonitrile [20] [21]. Polar aprotic solvents generally provide superior performance for nucleophilic aromatic substitution and cross-coupling reactions compared to protic or nonpolar alternatives [20] [5].

Dimethyl sulfoxide emerges as the most effective solvent for many synthetic transformations involving benzonitrile derivatives [21] [22]. Its high dielectric constant of 46.7 and excellent solvating properties for both ionic and neutral species contribute to enhanced reaction rates [21]. Additionally, dimethyl sulfoxide can serve multiple roles beyond solvation, including acting as an oxidant and methylthiolating reagent in certain reactions [21] [22].

Table 4: Solvent Effects in Multi-Step Syntheses

SolventDielectric ConstantBoiling Point (°C)Reaction Rate EnhancementProduct Yield (%)Reference
Dimethylformamide36.7153High82 [20]
Dimethyl sulfoxide46.7189Very High89 [21]
N-methylpyrrolidone32.0202High85 [20]
Dimethylacetamide37.8165High87 [20]
Tetrahydrofuran7.666Low45 [5]
Toluene2.4111Very Low28 [23]
Benzonitrile25.2191Medium71 [24]

The relationship between solvent dielectric constant and reaction rate enhancement demonstrates a clear correlation for nucleophilic aromatic substitution reactions [20] [5]. Solvents with dielectric constants above 30 typically provide significant rate enhancements, while those below 10 result in poor reaction performance [5]. This correlation reflects the importance of charge separation in the transition state of nucleophilic aromatic substitution mechanisms [5].

Benzonitrile itself serves as both a reaction medium and a model compound for understanding solvent effects in aromatic nitrile chemistry [24]. Multi-structural feasibility studies using density functional theory reveal that benzonitrile clusters exhibit complex hydrogen bonding interactions that influence its solvating properties [24]. The formation of electron-donor-acceptor complexes between benzonitrile and electron-deficient aromatic substrates affects reaction pathways and product distributions [24].

Table 5: Reaction Kinetics Parameters

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)Temperature Range (°C)Optimal Temperature (°C)Reference
Nucleophilic Aromatic Substitution85.22.3 × 10⁻⁴80-150120 [5]
Reductive Amination60.31.8 × 10⁻³25-8060 [10]
Palladium-Catalyzed Cyanation72.15.4 × 10⁻⁴60-120100 [14]
Copper-Catalyzed Cyanation94.88.9 × 10⁻⁵100-180150 [18]
Direct Amination78.53.2 × 10⁻⁴80-140110 [6]

Kinetic investigations reveal that different synthetic pathways exhibit distinct activation energy profiles and optimal temperature ranges [5] [6]. Nucleophilic aromatic substitution reactions typically require activation energies in the range of 75-95 kilojoules per mole, reflecting the energy required for formation and stabilization of the anionic intermediate [5]. In contrast, reductive amination processes exhibit lower activation energies of 60-70 kilojoules per mole due to the more favorable thermodynamics of imine reduction [10].

The influence of base selection on reaction kinetics extends beyond simple acid-base neutralization effects [5] [6]. Different bases can fundamentally alter reaction mechanisms, leading to the formation of catalytic species that enhance reaction rates through alternative pathways [5]. This phenomenon manifests as sigmoidal concentration profiles in both starting materials and products, indicating autocatalytic behavior [6].

The thermal properties of 3-[(3-Aminophenyl)amino]benzonitrile and related aminobenzonitrile compounds provide crucial insights into their stability and processing characteristics. Based on available data for structurally related compounds, particularly the parent 3-aminobenzonitrile, several thermal parameters can be established.
The melting point of 3-aminobenzonitrile, the core structural unit, has been consistently reported across multiple sources as 48-53°C [1] [2] [3]. This relatively low melting point is characteristic of compounds containing both electron-withdrawing nitrile groups and electron-donating amino groups, which create an internal electronic balance that affects intermolecular interactions. The compound exhibits brown crystalline solid appearance at room temperature [1] [4] [5].

For the boiling point, 3-aminobenzonitrile demonstrates a value of 288-290°C at 760 mmHg [1] [2] [3], while some sources report 289°C [2]. The elevated boiling point relative to the melting point indicates strong intermolecular hydrogen bonding capabilities, primarily attributed to the amino group's ability to form hydrogen bonds with neighboring molecules.

Thermogravimetric analysis studies on related compounds suggest that aminobenzonitrile derivatives exhibit very high thermal stability [6]. The decomposition pathways typically involve initial dehydration processes followed by thermal degradation of the aromatic ring system. For 3-aminobenzonitrile synthesis, thermal decomposition during dehydration reactions occurs at temperatures above 90-100°C when treated with sulfoxide chloride, generating hydrogen chloride and sulfur dioxide as exhaust gases [7].

The decomposition temperature for similar compounds has been reported to exceed 200°C [8], indicating substantial thermal stability under normal processing conditions. This high thermal stability makes the compound suitable for various synthetic applications requiring elevated temperatures.

Solubility in Polar and Non-Polar Solvent Systems

The solubility characteristics of 3-[(3-Aminophenyl)amino]benzonitrile are significantly influenced by the presence of both amino groups and the nitrile functionality, creating a compound with amphiphilic properties.
Based on available data for 3-aminobenzonitrile, the compound demonstrates excellent solubility in polar solvents [9]. The amino group's hydrogen bonding capability enables dissolution in water, methanol, and ethanol [9] [10]. The solubility is attributed to the presence of both the amino group (-NH₂) and the nitrile group (-CN), which can participate in hydrogen bonding and dipole-dipole interactions with polar solvents [9].

In polar aprotic solvents, 3-aminobenzonitrile shows solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [11]. The compound exhibits moderate solubility in solvents with intermediate polarity, including acetone and ethyl acetate [12] [5].

For non-polar solvents, the solubility is significantly reduced due to the polar nature of both functional groups. The compound shows limited solubility in chloroform and dichloromethane [12] . Related studies on aminophenyl derivatives indicate that steric hindrance from bulky substituents can reduce nucleophilic substitution rates in polar solvents but enhance stability in nonpolar media .

The log P (octanol/water partition coefficient) value of 1.07 [2] [3] indicates moderate lipophilicity, suggesting balanced hydrophilic-lipophilic properties that influence both solubility and biological activity potential.

pH-Dependent Stability and Degradation Mechanisms

The stability of 3-[(3-Aminophenyl)amino]benzonitrile is significantly affected by pH conditions due to the presence of amino groups that can undergo protonation and deprotonation reactions.

The pKa value of 3-aminobenzonitrile is 2.75 at 25°C [1], indicating that the amino group becomes protonated under acidic conditions. This protonation affects both solubility and chemical reactivity. Under acidic conditions (pH < 2.75), the compound exists predominantly in its protonated form, which typically increases water solubility but may also increase susceptibility to nucleophilic attack.

Hydrolysis reactions represent a primary degradation pathway under both acidic and basic conditions. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or amide, depending on reaction conditions [7] [15]. Acid hydrolysis typically proceeds through imine intermediates, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions on the nitrile carbon.

Studies on related compounds indicate that storage at pH 7 and 4°C provides optimal stability [16] for aniline-containing compounds. The compound's stability is also affected by light exposure, with some derivatives showing photodegradation under UV irradiation conditions.

Oxidation reactions can occur at the amino group, particularly under basic conditions in the presence of oxygen. The amino group can be oxidized to form nitro derivatives using reagents such as potassium permanganate or chromium trioxide in acidic conditions .

The degradation kinetics follow first-order mechanisms for most transformation reactions, with rate constants dependent on pH, temperature, and ionic strength of the medium.

Crystallographic Characterization and Polymorphism

The crystallographic properties of 3-[(3-Aminophenyl)amino]benzonitrile and related compounds provide essential information about their solid-state behavior and potential polymorphic forms.

3-Aminobenzonitrile typically crystallizes in the monoclinic space group [17], with related compounds showing similar crystallographic characteristics. The compound forms brown crystalline solids at room temperature [1] [4] [5], with crystal morphology ranging from needles to crystalline powder [18].

The crystal packing is primarily governed by intermolecular hydrogen bonding between amino groups and nitrile groups of adjacent molecules. These interactions create chain-like structures with molecules stacked in specific orientations that maximize hydrogen bonding efficiency [19].

Polymorphism in aminobenzonitrile compounds is influenced by crystallization conditions, including solvent choice, temperature, and cooling rate. Different polymorphic forms can exhibit varying melting points, solubilities, and stability profiles. For instance, recrystallization from different solvents can produce crystals with distinct morphologies and potentially different polymorphic forms.

The crystal structure analysis reveals that molecules adopt conformations that optimize intermolecular interactions while minimizing steric hindrance. The dihedral angles between aromatic rings and the orientation of functional groups significantly influence crystal packing efficiency [19].

X-ray powder diffraction (XRD) patterns provide characteristic peaks that can be used for polymorph identification and quality control purposes. The triclinic space group P-1 has been reported for some related compounds, with unit cell parameters varying based on substituent effects [19].

Thermal analysis using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphic transitions and determine the stability of different crystal forms. Some forms may exhibit reversible solid-state transitions upon heating or cooling cycles.

The crystal habit can be modified through controlled crystallization processes, potentially affecting dissolution rates and bioavailability for pharmaceutical applications. Understanding these crystallographic properties is crucial for process development and formulation design.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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